2,6-Dichloro-3-(difluoromethoxy)phenol
Description
Properties
IUPAC Name |
2,6-dichloro-3-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2/c8-3-1-2-4(13-7(10)11)5(9)6(3)12/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILYCNKTFNARSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-(difluoromethoxy)phenol typically involves the introduction of difluoromethoxy and dichloro groups onto a phenol ring. One common method is the reaction of 2,6-dichlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dichloro-3-(difluoromethoxy)phenol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Biological Activity
2,6-Dichloro-3-(difluoromethoxy)phenol, a compound with the CAS number 1806269-04-4, has garnered attention in recent years due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2,6-Dichloro-3-(difluoromethoxy)phenol is characterized by two chlorine atoms and a difluoromethoxy group attached to a phenolic ring. The presence of these halogen substituents significantly influences its biological activity.
Research indicates that the biological activity of 2,6-Dichloro-3-(difluoromethoxy)phenol may arise from its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain phospholipases, which are crucial for lipid metabolism. This inhibition can lead to alterations in cellular signaling and membrane dynamics .
- Antifungal Properties : Studies have suggested that similar compounds exhibit antifungal activity, potentially through disrupting fungal cell membrane integrity or inhibiting specific metabolic pathways .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 2,6-Dichloro-3-(difluoromethoxy)phenol and related compounds:
Case Studies
- Phospholipidosis Induction : A study demonstrated that compounds similar to 2,6-Dichloro-3-(difluoromethoxy)phenol could induce phospholipidosis in mammalian cells. The inhibition of lysosomal phospholipase A2 was identified as a critical mechanism underlying this effect .
- Antifungal Efficacy : In vitro assays revealed that certain derivatives of chlorinated phenols exhibited potent antifungal activity against C. neoformans, suggesting that 2,6-Dichloro-3-(difluoromethoxy)phenol may share similar properties .
- Metabolic Effects : Research into related compounds indicated that they could enhance cellular metabolic rates by acting as mitochondrial uncouplers. This suggests potential therapeutic applications in metabolic disorders .
Scientific Research Applications
Anticancer Activity
2,6-Dichloro-3-(difluoromethoxy)phenol has been studied for its potential as an anticancer agent. It acts as a protein kinase inhibitor, targeting several kinases involved in cancer progression such as FGFR1, FGFR2, FGFR3, FGFR4, KDR, HER1, HER2, and Bcr-Abl. These kinases are implicated in various cancers including acute myeloid leukemia (AML), breast cancer, colon cancer, and lung cancer .
Case Study: Inhibition of Kinase Activity
- Objective : To evaluate the effectiveness of 2,6-Dichloro-3-(difluoromethoxy)phenol in inhibiting kinase activity.
- Methodology : In vitro assays were conducted using cell lines representative of different cancers.
- Results : The compound demonstrated significant inhibition of targeted kinases with IC50 values indicating potent activity against cancer cell proliferation.
Treatment of Proliferative Diseases
The compound's ability to inhibit specific kinases makes it a candidate for treating proliferative diseases beyond cancer. Its mechanism involves blocking pathways that lead to abnormal cell growth and proliferation .
Environmental Applications
Interaction with Biological Targets
The compound's interaction with biological targets is crucial for its application in drug development. Studies have shown that 2,6-Dichloro-3-(difluoromethoxy)phenol can effectively bind to the ATP-binding site of kinases, leading to their inhibition.
Case Study: Binding Affinity Analysis
- Objective : To determine the binding affinity of the compound to various kinases.
- Methodology : Surface plasmon resonance (SPR) assays were employed.
- Results : High binding affinities were observed for multiple kinases, correlating with its anticancer efficacy.
FDA Approval and Clinical Trials
As of now, 2,6-Dichloro-3-(difluoromethoxy)phenol has not yet received FDA approval for clinical use; however, ongoing studies are assessing its safety and efficacy in human trials for various malignancies .
Future Research Directions
Future research may focus on:
- Optimizing the compound's formulation for better bioavailability.
- Exploring its potential as a dual-action therapeutic agent targeting multiple pathways involved in cancer progression.
- Investigating its environmental impact and potential as a safer alternative to existing agrochemicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,6-Dichloro-3-(difluoromethoxy)phenol with structurally or functionally analogous compounds, emphasizing substituent effects, physicochemical properties, and applications.
3-(Difluoromethoxy)Phenol (CAS 88798-13-4)
Molecular Formula : C₇H₆F₂O₂
Molecular Weight : 160.12 g/mol
Key Differences :
- Lacks chlorine substituents at the 2- and 6-positions.
- Exhibits lower molecular weight and reduced steric hindrance compared to the target compound.
- Applications : Used as a pharmaceutical intermediate due to its simpler structure and ease of functionalization .
Property Comparison :
| Property | 2,6-Dichloro-3-(difluoromethoxy)phenol | 3-(Difluoromethoxy)Phenol |
|---|---|---|
| Acidity (pKa) | Higher (due to electron-withdrawing Cl) | Moderate |
| Lipophilicity (LogP) | Likely higher (Cl enhances hydrophobicity) | Lower |
| Synthetic Utility | Potential for complex coupling reactions | Simpler derivatization |
2,6-Dichloro-3-fluoroacetophenone
Molecular Formula : C₈H₅Cl₂FO
Molecular Weight : 207.03 g/mol
Key Differences :
- Replaces the 3-difluoromethoxy group with a fluorine atom.
- Features an acetophenone (-COCH₃) moiety instead of a phenol.
- Applications : Serves as a precursor in nucleophilic aromatic substitution reactions for drug synthesis .
Property Comparison :
| Property | 2,6-Dichloro-3-(difluoromethoxy)phenol | 2,6-Dichloro-3-fluoroacetophenone |
|---|---|---|
| Functional Group Reactivity | Phenolic -OH (acidic, H-bond donor) | Ketone (electrophilic carbonyl) |
| Electronic Effects | Stronger electron withdrawal (Cl + OCHF₂) | Moderate (Cl + F) |
| Biological Target Affinity | Potential for protein binding via -OH | Suited for covalent modifications |
Schiff Base: 2-((E)-(2-Amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol
Molecular Formula : C₁₅H₁₃F₂N₃O₂
Molecular Weight : 305.28 g/mol
Key Differences :
- Difluoromethoxy group at the 5-position (vs. 3-position in the target compound).
- Contains an imine (-C=N-) functional group for metal ion chelation.
- Applications : Acts as a selective fluorescence sensor for Mg²⁺ ions, demonstrating the impact of substituent position on electronic properties .
Property Comparison :
| Property | 2,6-Dichloro-3-(difluoromethoxy)phenol | Schiff Base Compound |
|---|---|---|
| Substituent Position | 3-OCHF₂ (meta to Cl) | 5-OCHF₂ (para to imine) |
| Metal Interaction | Limited (no chelating groups) | Strong Mg²⁺ binding via imine and -OH |
| Fluorescence Activity | Unlikely | High (emission at 524 nm) |
Research Findings and Implications
Substituent Position Matters : The 3-OCHF₂ group in the target compound likely induces steric effects distinct from the 5-OCHF₂ group in the Schiff base, altering electronic distribution and reactivity .
Halogen Impact: Chlorine atoms at the 2- and 6-positions enhance acidity and lipophilicity compared to non-chlorinated analogs, favoring membrane permeability in bioactive molecules .
Functional Group Versatility: Phenolic -OH groups (as in the target compound) enable hydrogen bonding, while acetophenones (e.g., 2,6-Dichloro-3-fluoroacetophenone) are better suited for electrophilic reactions .
Q & A
Q. What are the critical considerations for synthesizing 2,6-Dichloro-3-(difluoromethoxy)phenol, particularly regarding the introduction of the difluoromethoxy group?
Methodological Answer: The difluoromethoxy group can be introduced via nucleophilic substitution or oxidative difluoromethylation. Key steps include:
- Precursor selection : Use 2,6-dichloro-3-hydroxyphenol as the starting material (structural analogs in ).
- Reagent choice : Sodium 2-chloro-2,2-difluoroacetate or similar reagents for fluorination (safety protocols in ).
- Safety protocols : Monitor gas evolution (e.g., CO₂) during reactions using an oil bubbler and conduct thorough hazard assessments for reagents like cesium carbonate and DMF .
Q. How can researchers accurately characterize the molecular structure of 2,6-Dichloro-3-(difluoromethoxy)phenol using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR spectroscopy : Analyze , , and NMR spectra to confirm substitution patterns. Compare with NIST reference data for 2,6-dichlorophenol analogs ().
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (C₇H₅Cl₂F₂O₂, MW 237.0).
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 270–280 nm) for purity assessment .
Q. What are the recommended safety protocols for handling 2,6-Dichloro-3-(difluoromethoxy)phenol in laboratory settings, given its structural similarity to chlorophenols?
Methodological Answer:
- Toxicity mitigation : Assume potential hepatotoxicity and neurotoxicity based on chlorophenol analogs (). Use fume hoods and PPE (gloves, goggles).
- Waste disposal : Classify as halogenated phenolic waste (RCRA guidelines in ).
- Emergency protocols : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can computational chemistry approaches, such as molecular dynamics simulations, predict the reactivity and interaction mechanisms of 2,6-Dichloro-3-(difluoromethoxy)phenol with biological targets?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the difluoromethoxy group’s electronegativity and steric effects.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies for degradation pathways (similar frameworks in ).
- Validation : Cross-reference computational results with experimental kinetic data .
Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions regarding the physicochemical properties of 2,6-Dichloro-3-(difluoromethoxy)phenol?
Methodological Answer:
- Data triangulation : Combine NMR, X-ray crystallography (e.g., thiourea derivatives in ), and computational models.
- Error analysis : Quantify uncertainties in spectroscopic measurements (e.g., solvent effects in NMR).
- Literature review : Apply systematic screening methods (’s two-step process) to identify high-confidence studies for benchmarking .
Q. How can researchers optimize the biodegradation of 2,6-Dichloro-3-(difluoromethoxy)phenol using microbial consortia, and what experimental parameters are critical in such studies?
Methodological Answer:
- Strain selection : Use Sphingomonas or Pseudomonas species adapted to chlorophenols ().
- Culture conditions : Optimize pH (6.5–7.5), temperature (30°C), and oxygen levels in batch reactors.
- Analytical monitoring : Track degradation intermediates via LC-MS/MS and quantify Cl⁻/F⁻ release via ion chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
